molecular formula C23H29N3O5S B2960590 N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-68-5

N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2960590
CAS No.: 872862-68-5
M. Wt: 459.56
InChI Key: XNJSIECIEQGZMX-UHFFFAOYSA-N
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Description

N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazinan ring.

    Introduction of the tosyl group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.

    Formation of the oxalamide linkage: This step involves the reaction of oxalyl chloride with the appropriate amine precursors to form the oxalamide linkage.

    Final coupling: The final step involves coupling the phenylpropyl group with the oxazinan derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the aromatic and heterocyclic rings.

    Reduction: Reduced forms of the oxalamide and tosyl groups.

    Substitution: Compounds with new functional groups replacing the tosyl group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions between complex organic molecules and biological systems.

Mechanism of Action

The mechanism of action of N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)urea: Similar structure but with a urea linkage instead of an oxalamide.

    N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)carbamate: Similar structure but with a carbamate linkage.

Uniqueness

N1-(3-phenylpropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its oxalamide linkage, which may confer different chemical and biological properties compared to similar compounds with urea or carbamate linkages. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-18-10-12-20(13-11-18)32(29,30)26-15-6-16-31-21(26)17-25-23(28)22(27)24-14-5-9-19-7-3-2-4-8-19/h2-4,7-8,10-13,21H,5-6,9,14-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJSIECIEQGZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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